molecular formula C15H11Cl2NO4 B12596229 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid CAS No. 649773-65-9

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid

Cat. No.: B12596229
CAS No.: 649773-65-9
M. Wt: 340.2 g/mol
InChI Key: MGQDFMPVQVPPJC-UHFFFAOYSA-N
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Description

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C15H11Cl2NO4 and a molecular weight of 340.158 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a 3,4-dichlorophenoxy group and an acetylamino group. It is primarily used in the field of organic chemistry for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid: A compound with similar functional groups but different substitution patterns.

    3-[[2-(3,4-dichlorophenoxy)acetyl]amino]thioxomethylbenzoic acid: A derivative with a thioxomethyl group instead of a carboxyl group.

Uniqueness

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and acetylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

649773-65-9

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H11Cl2NO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

MGQDFMPVQVPPJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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